4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
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Overview
Description
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group, a pyrazole ring, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.
Attachment to Piperidine: The pyrazole derivative is then reacted with a piperidine derivative that has a leaving group (such as a halide) at the 4-position. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Carboxamide Formation: The resulting intermediate is then reacted with 2-methoxyethylamine to form the carboxamide group. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques, automated synthesis, and rigorous purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is investigated for its potential as a therapeutic agent. It may exhibit activity against certain biological targets, making it a candidate for drug development in areas such as anti-inflammatory, analgesic, or anticancer therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound may modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
N-(2-methoxyethyl)-4-(1H-pyrazol-1-ylmethyl)piperidine-1-carboxamide: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
The presence of both the pyrazole ring and the methoxyethyl group in 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide provides unique chemical properties, such as enhanced solubility and potential for specific biological interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methoxyethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12-10-13(2)19(17-12)11-14-4-7-18(8-5-14)15(20)16-6-9-21-3/h10,14H,4-9,11H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAGFDVJBUDEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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